tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate
Description
tert-Butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate is a specialized organosulfur compound featuring a cyclopentyl backbone modified with a sulfonimidoyl group (imino-methyl-oxo-λ⁶-sulfanyl) and a tert-butyl carbamate protective group. The sulfonimidoyl moiety (S(=N)(=O)-CH₃) introduces unique electronic and steric properties, making this compound valuable in medicinal chemistry and drug discovery, particularly as a synthetic intermediate or building block for bioactive molecules. Its structural complexity allows for diverse applications in targeting enzymes or receptors where sulfur-based interactions are critical .
Properties
Molecular Formula |
C11H22N2O3S |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(methylsulfonimidoyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-8-5-6-9(7-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
IVUKFWKOHBQNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)S(=N)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be used in the development of new drugs and therapeutic agents . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate and its analogs:
Key Research Findings
Cyclopentyl vs. Cyclobutyl Analogs
- The cyclopentyl derivative exhibits reduced ring strain compared to the cyclobutyl analog, leading to greater synthetic stability . However, the cyclobutyl variant’s smaller ring size may enhance reactivity in nucleophilic substitution reactions due to increased electron density at the sulfur center .
Aromatic vs. Aliphatic Cores
- The phenyl-substituted analog (C₁₂H₁₈N₂O₃S) demonstrates enhanced electronic delocalization via its aromatic ring, which could improve binding affinity to hydrophobic enzyme pockets . In contrast, the cyclopentyl derivative’s aliphatic nature offers flexibility for interactions with less rigid targets .
Functional Group Modifications
- Replacing the sulfonimidoyl group with a ketone (as in tert-butyl (3-oxocyclobutyl)carbamate) drastically alters polarity. The ketone increases water solubility but eliminates sulfur-based interactions critical for enzyme inhibition .
Stereochemical Considerations Ethyl-linked derivatives (e.g., tert-butyl N-{2-[imino(methyl)oxo-λ⁶-sulfanyl]ethyl}cyclobutylcarbamate) exist as diastereomeric mixtures, which may complicate purification but offer opportunities for enantioselective catalysis .
Biological Activity
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₁₈N₂O₃S
- CAS Number: [Data not provided in search results]
The biological activity of this compound has been explored in several studies, particularly regarding its interactions with biological targets. The compound's design suggests it may interact with various enzymes and receptors involved in disease processes.
Biological Activity Studies
A summary of key findings from recent studies related to the biological activity of compounds similar to this compound is presented below:
Case Studies
-
Cytotoxicity Assessment:
- In a study assessing a series of compounds related to this class, select derivatives exhibited high cytotoxicity levels against breast cancer cell lines. Compounds were evaluated using five-dose cytotoxicity studies, revealing that certain structural features contribute to enhanced biological activity .
-
Molecular Docking Studies:
- Molecular docking simulations have been employed to predict the binding affinities of similar compounds to target proteins involved in cancer progression. These studies suggest that compounds with similar functional groups may effectively bind to topoisomerase I, a critical target in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
